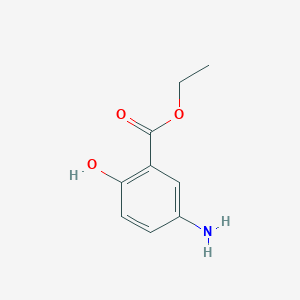
Ethyl 5-amino-2-hydroxybenzoate
Descripción general
Descripción
Ethyl 5-amino-2-hydroxybenzoate is a chemical compound with the CAS Number: 62773-65-3 . It has a molecular weight of 181.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C7H6NO3 . Its average mass is 152.128 Da and its monoisotopic mass is 152.035324 Da .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Development
- Large-Scale Synthesis : Ethyl 5-amino-2-hydroxybenzoate is involved in the large-scale synthesis of complex chemical entities. For instance, a related compound, Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, was synthesized as a part of a six-step process starting from commercially available compounds, showcasing the role of similar compounds in pharmaceutical manufacturing (Kucerovy et al., 1997).
Derivatives and Transformation
- Conversion into Derivatives : Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a derivative of this compound, can be transformed into several other compounds, illustrating the versatility and importance of such compounds in creating a variety of pharmacologically active substances (Chapman et al., 1971).
Intermediate in Drug Synthesis
- Role in Drug Intermediates : It serves as an intermediate in the synthesis of drugs. For example, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, synthesized from 4-amino-2-hydroxybenzoic acid, highlights the role of this compound derivatives in the synthesis of intermediates for drugs like amisulpride (Wang Yu, 2008).
Analytical and Spectral Studies
- Analytical Applications : this compound derivatives are used in analytical and spectral studies, such as the study of furan ring containing organic ligands and their antimicrobial activities (Patel, 2020).
Anticancer Research
- Anticancer Research : Some derivatives of this compound are being explored for their potential anticancer activities. For instance, amino acid ester derivatives containing 5-fluorouracil have shown inhibitory effects against cancer cells (Xiong et al., 2009).
Environmental Studies
- Environmental Impact : The environmental behavior of related UV filters like 2-Ethylhexyl salicylate, which shares a structural similarity with this compound, is studied to understand their impact and presence in environmental waters (Li et al., 2017).
Photodiode Applications
- Electronic Applications : Derivatives of this compound are used in the design and fabrication of organic photodiodes, showcasing their potential in electronic applications (Elkanzi et al., 2020).
Safety and Hazards
Ethyl 5-amino-2-hydroxybenzoate has the following hazard statements: H315, H319, H335 . This means it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The safety data sheet suggests avoiding contact with skin, eyes, and clothing, and to avoid ingestion and inhalation .
Propiedades
IUPAC Name |
ethyl 5-amino-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCPYYOESKUODV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2630494.png)
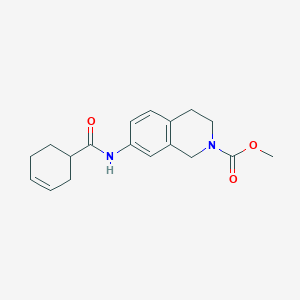
![2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2630496.png)
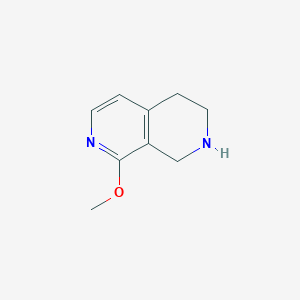
![1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one](/img/structure/B2630499.png)
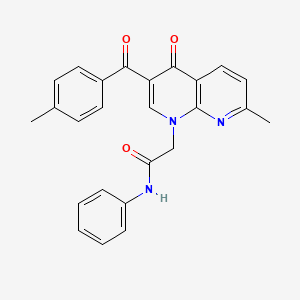
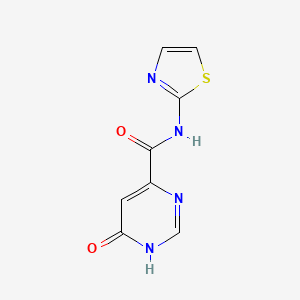
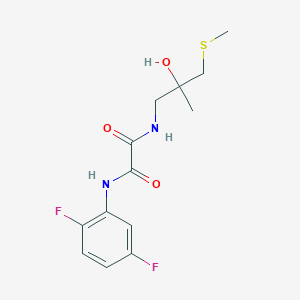
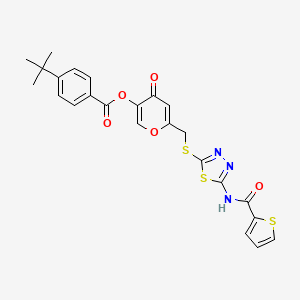
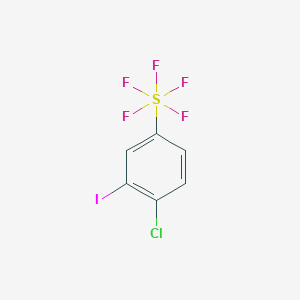
![6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2630509.png)
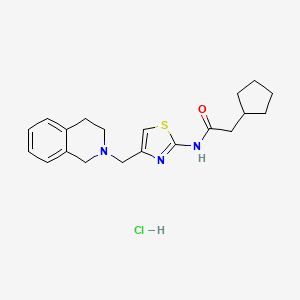
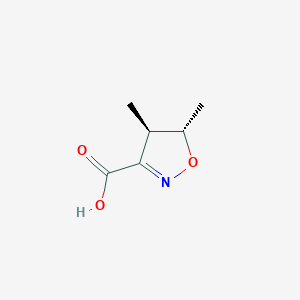
![2-(2-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2630517.png)
